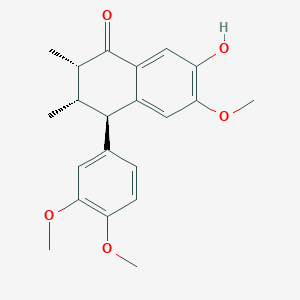

Schisandrone

概要

説明

シサンドロンは、シサンドラ属に属する植物種であるシサンドラ・スフェナンセラの実から単離された天然化合物です。 この化合物は4-アリールテトラロンリグナンであり、抗酸化作用やアルツハイマー病に対する潜在的な治療効果を含む、さまざまな生物学的活性を有することが報告されています .

作用機序

シサンドロンは、さまざまな分子標的や経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .

Cellular Effects

This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production

Dosage Effects in Animal Models

In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection

準備方法

合成経路と反応条件: シサンドロンの調製には、シサンドラ・スフェナンセラの実からの抽出と単離が含まれます。このプロセスには、一般的に次の手順が含まれます。

抽出: 実を乾燥させて細かい粉末にします。次に、粉末をエタノールやメタノールなどの溶媒を使用して溶媒抽出します。

単離: 抽出物を濃縮し、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用してシサンドロンを単離します。

工業的生産方法: シサンドロンの工業的生産は、同様の抽出と単離技術に従いますが、規模が大きくなります。このプロセスには以下が含まれます。

大規模抽出: 工業グレードの溶媒と機器を使用して、大量のシサンドラ・スフェナンセラの実からシサンドロンを抽出します。

クロマトグラフィー分離: シサンドロンの単離に大規模クロマトグラフィーカラムを使用します。

化学反応の分析

反応の種類: シサンドロンは、以下を含むさまざまな化学反応を起こします。

酸化: シサンドロンは、対応するキノンまたはその他の酸化誘導体に酸化される可能性があります。

還元: 還元反応は、シサンドロンをジヒドロシサンドロンなどの還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、シサンドロンの酸化誘導体、還元形、および置換された化合物があります .

科学的研究の応用

化学: シサンドロンは、植物化学研究における参照化合物として、および他のリグナンの合成のための出発物質として使用されます。

生物学: シサンドロンは、黄色ブドウ球菌の毒性因子であるα-ヘモリシンの阻害剤としての可能性を示しており、メチシリン耐性黄色ブドウ球菌(MRSA)感染症の治療に有望な候補となっています.

類似化合物との比較

シサンドロンは、その特定の生物学的活性と化学構造のために、リグナンの中でユニークです。類似の化合物には以下が含まれます。

シサンドリン: 肝保護作用と抗酸化作用を有する、シサンドラ属の別のリグナン。

シサンドセリンA: 抗炎症作用と神経保護作用で知られています。

デオキシシサンドリン: 抗酸化作用と抗癌作用を示しています.

これらの化合物と比較して、シサンドロンはα-ヘモリシンの特定の阻害とアルツハイマー病に対する潜在的な治療効果で際立っています .

特性

IUPAC Name |

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPZVVNEGETTG-XAAFQQQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

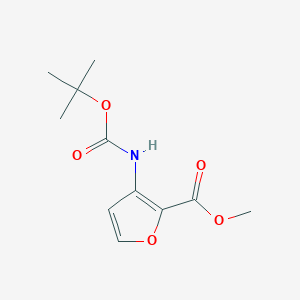

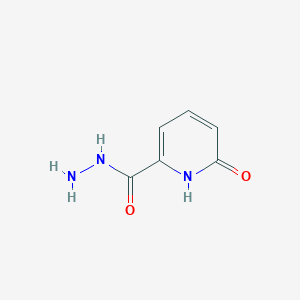

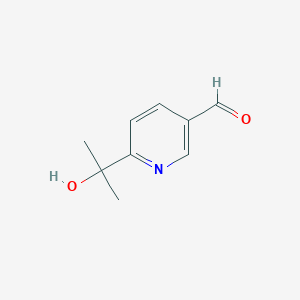

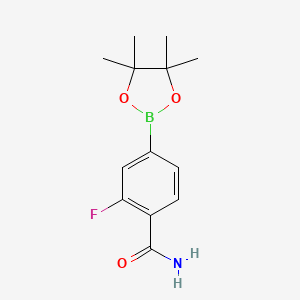

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

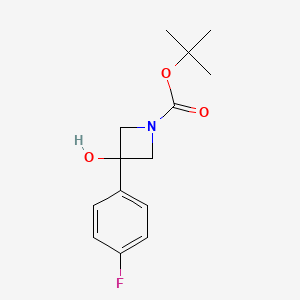

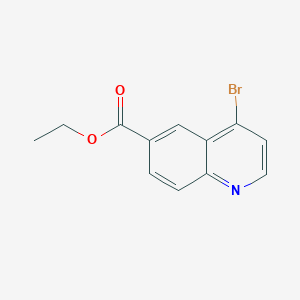

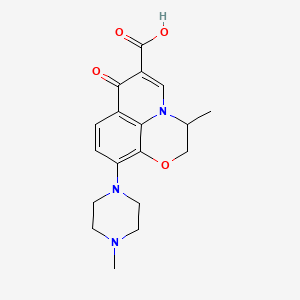

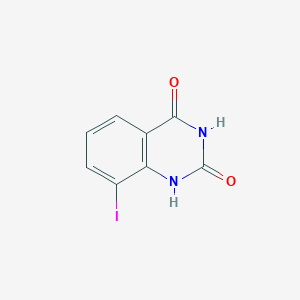

Feasible Synthetic Routes

Q1: What is Schisandrone and where is it found?

A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].

Q2: What are the potential benefits of this compound in Alzheimer’s disease models?

A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:

- Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].

- Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].

- Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].

Q3: How does this compound impact neuronal cells directly affected by Aβ?

A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].

Q4: What is the relationship between this compound and the NF-kB signaling pathway?

A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].

Q5: Does this compound interact with other systems beyond the central nervous system?

A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].

Q6: Are there any structural insights into this compound?

A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)